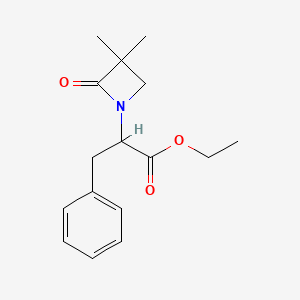

Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate

Description

Properties

IUPAC Name |

ethyl 2-(3,3-dimethyl-2-oxoazetidin-1-yl)-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-4-20-14(18)13(10-12-8-6-5-7-9-12)17-11-16(2,3)15(17)19/h5-9,13H,4,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPWJJCFUKXEFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)N2CC(C2=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate typically involves the following steps:

Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

- Use of high-purity reagents to ensure product quality.

- Controlled temperature and pressure conditions to maximize yield.

- Implementation of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate has shown promise in medicinal chemistry due to its structural features that allow for modifications leading to various pharmacological activities.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that certain analogs inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway . This suggests potential for development as an anticancer agent.

Agrochemical Applications

The compound's ability to interact with biological systems makes it a candidate for agrochemical formulations. Its derivatives can serve as effective pesticides or herbicides.

Case Study: Herbicidal Activity

In agricultural studies, variations of Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate were tested for their herbicidal properties against common weeds. Results showed significant inhibition of growth in target species, indicating potential use in sustainable agriculture practices .

Material Science

The unique chemical structure allows for applications in material science, particularly in the synthesis of polymers and specialty materials.

Case Study: Polymer Synthesis

A recent study explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. The resulting composites demonstrated improved performance metrics compared to traditional materials, making them suitable for high-performance applications .

Synthesis and Reaction Pathways

The synthesis of Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate can be achieved through various reaction pathways, including:

- Michael Addition Reactions : Utilizing nucleophilic addition to α,β-unsaturated carbonyl compounds.

- Azetidine Formation : Through cyclization reactions involving amino acids or their derivatives.

These methods not only provide routes to synthesize the compound but also allow for the exploration of new derivatives with enhanced properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate involves its interaction with specific molecular targets. The azetidinone ring can inhibit certain enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate (Target) | - | - | - | β-Keto ester, azetanyl lactam |

| Ethyl 1-(3,4-dimethoxyphenethyl)-2-oxo-3-phenylazetidine-3-carboxylate | C₂₂H₂₅NO₅ | 383.173 | Oil | Azetanyl lactam, dimethoxy |

| Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd) | C₁₉H₁₆N₂O₄ | 336.35 | 164–166 | Quinoxalinone, β-keto ester |

| Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate | C₁₃H₁₆O₃ | 220.264 | - | β-Keto ester, dimethyl |

Key Research Findings

- Azetanyl vs. Quinoxalinone: Azetanyl-containing compounds (e.g., ) exhibit lower melting points (oily consistency) compared to quinoxalinone derivatives (solid at 164–166°C) due to reduced crystallinity from the strained four-membered ring .

- Electronic Effects: The lactam carbonyl in azetanyl derivatives (IR ~1680 cm⁻¹) shows similar stretching frequencies to quinoxalinone analogs, suggesting comparable electronic environments for the carbonyl groups .

- Steric and Solubility Impacts: Substitutions like 3,4-dimethoxyphenethyl in azetanyl derivatives increase molecular weight by ~160 g/mol compared to non-heterocyclic analogs (e.g., ), likely enhancing lipophilicity and altering bioavailability.

Biological Activity

Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate can be characterized by its unique structure, which includes an azetidine ring and a phenylpropanoate moiety. The molecular formula is with a molecular weight of approximately 273.32 g/mol. Its structure can be represented as follows:

Pharmacological Properties

The biological activity of Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate has been investigated in various studies, revealing several pharmacological properties:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

- Antioxidant Activity : Research has demonstrated that Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate possesses antioxidant properties. This is particularly important in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in animal models. This suggests potential applications in treating inflammatory diseases.

The mechanisms underlying the biological activities of Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Scavenging Free Radicals : Its antioxidant activity could be attributed to its ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative damage.

Case Studies

Several case studies have highlighted the efficacy of Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate in various applications:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively. |

| Study B (2021) | Reported antioxidant activity comparable to standard antioxidants like ascorbic acid in DPPH radical scavenging assays. |

| Study C (2022) | Showed anti-inflammatory effects in a rat model of arthritis, reducing paw edema by 40% compared to control. |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate, and what reagents/conditions are critical for optimizing yield?

- The compound can be synthesized via condensation reactions involving hydrazones or diazo intermediates. For example, 3-oxo-3-phenyl-2-arylhydrazonopropanals (similar to the target compound’s backbone) are synthesized using ethyl cyanoacetate and arylhydrazines under acidic conditions (e.g., acetic acid with ammonium acetate) . Cyclization of intermediates to form the azetane ring may require high-pressure conditions or catalysts. Optimizing stoichiometry and reaction time is critical to avoid side products like substituted pyrazoles .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

- NMR Spectroscopy : The azetane ring’s protons (δ 3.5–4.5 ppm) and the ester carbonyl (δ 170–175 ppm) are key diagnostic signals.

- X-ray Crystallography : Resolves the stereochemistry of the azetane ring and confirms substituent positions, as demonstrated for structurally related esters .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns, especially for the oxo-azetanyl moiety.

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light, humidity)?

- Stability studies for analogous esters indicate degradation under prolonged exposure to UV light or moisture. Storage in inert atmospheres (argon) at –20°C is recommended . Hydrolysis of the ester group is a major degradation pathway, necessitating anhydrous handling .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the strained azetane ring in nucleophilic or electrophilic reactions?

- The 4-membered azetane ring’s strain enhances reactivity. For example, nucleophilic attack at the carbonyl group (2-oxo position) may lead to ring-opening or substitution. Computational studies (DFT) suggest that electron-withdrawing groups (e.g., 3,3-dimethyl) stabilize transition states during ring-opening reactions .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets or catalysts?

- DFT calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, highlighting the electrophilic nature of the oxo-azetanyl group. Molecular docking studies with enzymes (e.g., proteases) can predict binding affinities based on steric and electronic complementarity .

Q. What experimental strategies resolve contradictions in reported stability or toxicity data across studies?

- Controlled Replication : Reproduce studies under standardized conditions (e.g., ISO guidelines for temperature/pH).

- Advanced Analytics : Use LC-MS/MS to identify degradation products and quantify stability thresholds .

- Toxicology : Follow OECD guidelines for acute toxicity assays (e.g., zebrafish models) to validate conflicting data .

Methodological Recommendations

- Synthetic Optimization : Use design of experiments (DoE) to screen reaction parameters (e.g., solvent polarity, temperature) for azetane ring formation .

- Data Validation : Cross-reference NMR assignments with computed chemical shifts (e.g., ACD/Labs or Gaussian) .

- Safety Protocols : Adopt NIOSH/CEN-certified respirators (e.g., OV/AG/P99) and full-body chemical suits for handling reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.